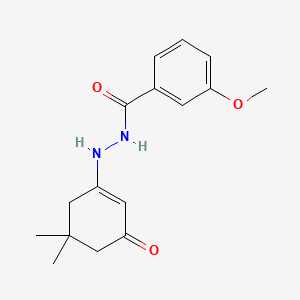
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as MNIC, is a chemical compound that belongs to the class of isoindoline derivatives. It has attracted significant attention from the scientific community due to its potential applications in various fields, including biomedical research, material science, and organic synthesis.
作用机制
The mechanism of action of 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense. Moreover, 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have demonstrated that 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid inhibits the production of reactive oxygen species, lipid peroxidation, and DNA damage in various cell types, including macrophages, endothelial cells, and cancer cells. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cancer cell proliferation. In vivo studies have demonstrated that 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid reduces inflammation and oxidative stress in animal models of inflammatory diseases and cancer.
实验室实验的优点和局限性
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has several advantages for laboratory experiments. It is a stable and easily synthesizable compound that can be obtained in high yield and purity. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is also soluble in various solvents, making it easy to handle and manipulate in experiments. However, 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has some limitations for laboratory experiments. It is a relatively new compound, and its biological properties and mechanisms of action are not fully understood. Moreover, 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has not been extensively tested in clinical trials, and its safety and efficacy in humans are not known.
未来方向
There are several future directions for the research on 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One direction is to further investigate its mechanisms of action and biological properties in different cell types and animal models. Another direction is to explore its potential applications in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Moreover, the development of 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new drugs for the treatment of various diseases.
合成方法
The synthesis of 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction proceeds through a series of intermediate steps, leading to the formation of 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid as a yellow crystalline solid. The yield of 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
科学研究应用
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo models. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, which are implicated in the pathogenesis of various inflammatory diseases. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid also scavenges free radicals and protects cells from oxidative stress-induced damage. Moreover, 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
2-(2-methyl-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-8-12(3-2-4-13(8)18(23)24)17-14(19)10-6-5-9(16(21)22)7-11(10)15(17)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYCTRGYQLSIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)

![2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)






![[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]acetic acid](/img/structure/B5730075.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-phenylethanone](/img/structure/B5730082.png)
![N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B5730088.png)
![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)